5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H7ClN2O2S |
|---|---|
Molecular Weight |
290.73 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-4-5-12-11(7-9)15-13(19-12)8-2-1-3-10(6-8)16(17)18/h1-7H |
InChI Key |
OSFIQYPJIDVQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 3 Nitrophenyl Benzo D Thiazole
Established Synthetic Pathways for Benzothiazole (B30560) Derivatives
Benzothiazoles are a significant class of heterocyclic compounds, and numerous synthetic strategies have been developed for their preparation. researchgate.netpharmacyjournal.in The most prevalent and versatile method involves the condensation reaction of a 2-aminobenzenethiol with a carbonyl-containing compound. nih.gov This core reaction can be adapted using various starting materials and catalysts.
Common approaches to the benzothiazole core structure include:
Condensation with Aldehydes: The reaction between 2-aminobenzenethiol and an aldehyde is a cornerstone of benzothiazole synthesis. nih.gov This reaction can be promoted by various catalysts and conditions, ranging from refluxing in solvents like toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO) to using catalyst systems like H₂O₂/HCl in ethanol (B145695) at room temperature. nih.govekb.eg
Condensation with Carboxylic Acids or Derivatives: Carboxylic acids, acyl chlorides, and orthoesters can also react with 2-aminobenzenethiols to form the benzothiazole ring. researchgate.netekb.egorganic-chemistry.org These reactions often require dehydrating agents or catalysts to facilitate the cyclization. organic-chemistry.org
Intramolecular Cyclization: An alternative pathway involves the intramolecular cyclization of substrates such as thiobenzanilides, which can be prompted by transition metals or photoredox catalysis. researchgate.netmdpi.com
Green Chemistry Approaches: Modern synthetic efforts focus on environmentally benign methods. bohrium.com These include using water as a solvent, employing reusable heterogeneous catalysts, utilizing microwave irradiation to reduce reaction times, and conducting reactions under solvent-free conditions. pharmacyjournal.inmdpi.com
These established methods provide a flexible toolkit for constructing a wide array of substituted benzothiazole derivatives, with the choice of pathway often depending on the desired substitution pattern and the availability of starting materials. nih.govresearchgate.net
Specific Synthetic Routes for 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole
The synthesis of the title compound is most directly achieved through the condensation of appropriately substituted precursors, a method that ensures the precise placement of the chloro and nitro functional groups.
A primary and effective route is the reaction between 2-amino-4-chlorobenzenethiol (B107409) and 3-nitrobenzaldehyde. This approach builds the benzothiazole ring and incorporates the substituted phenyl group in a single key step.
The key precursor compounds for this synthesis are:
2-amino-4-chlorobenzenethiol: This compound provides the core structure that will become the 5-chlorobenzothiazole ring system.
3-nitrobenzaldehyde: This aldehyde serves as the source for the 2-(3-nitrophenyl) substituent.
The reaction involves the condensation of the amino group of the aminothiophenol with the aldehyde's carbonyl group, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic thiazole (B1198619) ring. A variety of reaction conditions have been proven effective for analogous syntheses, which can be adapted for this specific transformation.
| Catalyst/Solvent System | Temperature | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| N,N-dimethylformamide (DMF) with Sodium Metabisulfite | Reflux | ~2 hours | Standard and effective for similar compounds. | nih.gov |
| H₂O₂/HCl in Ethanol | Room Temperature | ~1 hour | Mild conditions, often results in excellent yields. | nih.govmdpi.com |
| Oxalic Acid Dihydrate:Proline (LTTM) | Room Temperature | ~2.5 hours | Eco-friendly, green reaction medium. | ekb.eg |
| Solvent-free, with Bi(TFA)₃ | Room Temperature | Short | High efficiency and excellent yield without solvent. | ekb.eg |
| Microwave Irradiation with PIFA | Microwave | Short | Reduced reaction time and improved yield. | mdpi.com |
LTTM: Low Transition Temperature Mixture; Bi(TFA)₃: Bismuth Trifluoroacetate; PIFA: Phenyliodonium bis(trifluoroacetate)
Achieving the specific substitution pattern of this compound relies heavily on the principle of using pre-functionalized starting materials, which is the most straightforward strategy for ensuring regioselectivity.
Regioselective Chlorination: The chlorine atom at the 5-position of the benzothiazole ring is introduced by using 2-amino-4-chlorobenzenethiol as the starting material. Upon cyclization, the chlorine atom at the 4-position of the aniline (B41778) precursor becomes locked into the 5-position of the resulting benzothiazole ring system. This is a common and reliable strategy seen in the synthesis of other 5-chlorobenzothiazole derivatives. nih.govresearchgate.net While direct chlorination of the benzothiazole ring is possible, it can lead to mixtures of isomers and is harder to control. nih.gov
Regioselective Nitration: The nitro group's placement at the meta-position (3-position) of the 2-phenyl ring is achieved by starting with 3-nitrobenzaldehyde . The nitro group is already in the desired location on the precursor and is carried into the final product structure without alteration during the condensation reaction.
An alternative, more advanced strategy for functionalizing the 2-aryl ring is through directed C-H activation. Research has demonstrated that a Ruthenium-catalyzed C-H nitration of 2-arylbenzothiazoles can achieve meta-selective nitration with high efficiency using copper(II) nitrate (B79036) as the nitro source. nih.govfigshare.com This method could theoretically be applied to 5-chloro-2-phenylbenzothiazole to introduce the nitro group at the meta-position of the phenyl ring, offering a different synthetic approach.
Characterization Techniques for Structural Confirmation (e.g., Spectroscopic Methods)
Once synthesized, the structural identity and purity of this compound must be confirmed using a suite of analytical techniques. Spectroscopic methods are paramount in this process. Based on data from structurally similar compounds, the following characterization profile would be expected. researchgate.netmdpi.comuobaghdad.edu.iq
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide key information about the arrangement of protons. Aromatic protons on both the benzothiazole and nitrophenyl rings would appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom at the C2 position of the benzothiazole ring, bonded to the nitrophenyl group, would be expected to have a characteristic chemical shift around δ 160-165 ppm. mdpi.com
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be expected for C=N stretching of the thiazole ring, N-O stretching of the nitro group (typically two bands around 1530 cm⁻¹ and 1350 cm⁻¹), and C-Cl stretching.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The analysis would show a molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₇ClN₂O₂S, confirming the molecular formula.
X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the benzothiazole and nitrophenyl ring systems. nih.govresearchgate.net
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.5-8.5 ppm) for the 7 aromatic protons. |
| ¹³C NMR | Signals for all 13 unique carbons, with the C2 carbon of the benzothiazole ring appearing significantly downfield. |
| FT-IR (cm⁻¹) | ~1530 & 1350 (NO₂ stretch), ~1600 (C=N stretch), ~1450 (C=C aromatic stretch), ~750 (C-Cl stretch). |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular formula C₁₃H₇ClN₂O₂S. |
Considerations for Optimized Yield and Purity in Benzothiazole Synthesis
Optimizing the synthesis of benzothiazole derivatives is crucial for both laboratory-scale research and potential industrial applications. Several factors can be fine-tuned to maximize product yield and purity. researchgate.net
Catalyst Selection: The choice of catalyst is critical. While traditional methods use Brønsted or Lewis acids, modern approaches employ highly efficient and often reusable catalysts. organic-chemistry.org Heterogeneous catalysts like SnP₂O₇ can lead to high yields and short reaction times and can be recovered and reused, aligning with green chemistry principles. mdpi.com The use of iodine as a catalyst offers a low-cost, non-selective, and efficient option, particularly under solvent-free conditions. pharmacyjournal.in
Reaction Medium and Conditions: Moving away from traditional high-boiling point organic solvents can improve the environmental profile and simplify purification. Solvent-free reactions or the use of greener solvents like water or ethanol are increasingly common. nih.govbohrium.com The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com
Purification Techniques: After the reaction is complete, effective purification is necessary to isolate the target compound. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for obtaining highly pure crystalline products. nih.gov Column chromatography may also be employed if recrystallization is insufficient to remove impurities.
By carefully considering these factors—catalyst, reaction conditions, precursor quality, and purification method—the synthesis of this compound can be optimized for both high yield and high purity.
Biological Activities of 5 Chloro 2 3 Nitrophenyl Benzo D Thiazole and Analogs in Vitro Investigations
Anticancer Activity (In Vitro)
Benzothiazole (B30560) derivatives are recognized for their potential in cancer therapy, with research focusing on their ability to inhibit the growth of cancer cells and induce programmed cell death. researchgate.netnih.gov
The cytotoxic and antiproliferative properties of 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole and its analogs have been assessed against various human cancer cell lines. These in vitro studies are crucial for identifying compounds with potent growth-inhibitory activity.
For instance, certain chloro-substituted benzothiazole amines have demonstrated significant anticancer activity against nine different cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar to nanomolar range. nih.gov One dichlorophenyl-containing chlorobenzothiazole derivative showed a particularly high potency against a non-small cell lung cancer line (HOP-92) with a GI50 value of 71.8 nM. nih.gov
Similarly, hybrid molecules combining a thiazolidinone ring with a 2-chloro-3-(4-nitrophenyl)-propenylidene moiety, an analog structure, have shown significant cytotoxic effects. nih.govsemanticscholar.org One such compound demonstrated potent activity against leukemia, colon cancer, CNS cancer, and melanoma cell lines with GI50 concentrations as low as < 0.01–0.02 μM. nih.govsemanticscholar.org Other studies on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, an analog with a nitro group, reported mild but notable cytotoxic properties against the LungA549 human carcinoma cell line, with an IC50 value of 68 μg/mL. researchgate.netjnu.ac.bd
| Compound/Analog | Cell Line | Cancer Type | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 | Non-Small Cell Lung | GI50 | 71.8 nM | nih.gov |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | MOLT-4, SR | Leukemia | GI50 | < 0.01–0.02 µM | nih.govsemanticscholar.org |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | SW-620 | Colon Cancer | GI50 | < 0.01–0.02 µM | nih.govsemanticscholar.org |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | SF-539 | CNS Cancer | GI50 | < 0.01–0.02 µM | nih.govsemanticscholar.org |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | SK-MEL-5 | Melanoma | GI50 | < 0.01–0.02 µM | nih.govsemanticscholar.org |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) | LungA549 | Lung Carcinoma | IC50 | 68 µg/mL | researchgate.netjnu.ac.bd |
A key mechanism through which anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that novel benzothiazole derivatives can trigger this process in cancer cells. nih.gov The induction of apoptosis is often mediated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. nih.gov
Studies on 2-amino-5-benzylthiazole derivatives, for example, have demonstrated their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade. ukrbiochemjournal.org Furthermore, they increased the levels of the pro-apoptotic protein Bim and the mitochondrial nuclease EndoG, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This evidence points towards the involvement of the intrinsic mitochondrial pathway. nih.govukrbiochemjournal.org Other investigations into different benzothiazole analogs have also confirmed the activation of caspases-3 and -9, but not caspase-8, further supporting the role of the mitochondrial pathway in their mechanism of action. nih.gov
Antimicrobial Activity (In Vitro)
Beyond their anticancer potential, benzothiazole derivatives have been extensively evaluated for their antimicrobial properties, showing activity against a wide range of bacteria, fungi, and mycobacteria. nih.gov
The antibacterial activity of benzothiazole analogs has been demonstrated against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance this activity. For example, the presence of an electronegative chloro group at the 5th position of the benzothiazole ring has been shown to improve antibacterial efficacy. nih.gov Similarly, the substitution of a para-nitrophenyl (B135317) moiety at certain positions can also enhance bacterial inhibition. nih.gov
One study on benzothiazole-thiophene derivatives identified a compound that was equipotent to the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Other benzannelated 1,3-thiazole derivatives have also shown significantly improved in vitro antibacterial activity against strains like methicillin-resistant S. aureus (MRSA) and Escherichia coli. nih.gov
| Compound/Analog | Bacterial Strain | Gram Type | Activity Metric | Value (µg/mL) | Source |
|---|---|---|---|---|---|
| Benzothiazole-thiophene derivative 159 | Staphylococcus aureus | Gram-positive | MIC | 6.25 | nih.gov |
| 2-Arylbenzothiazole analogue 25a | Enterococcus faecalis | Gram-positive | MIC | ~1 µM | nih.gov |
| 2-Arylbenzothiazole analogue 25b | Klebsiella pneumoniae | Gram-negative | MIC | 1.04 µM | nih.gov |
| Dichloropyrazole-based benzothiazole 104 | Gram-positive strains | Gram-positive | MIC | 0.0156–0.25 | nih.gov |
| Dichloropyrazole-based benzothiazole 104 | Gram-negative strains | Gram-negative | MIC | 1–4 | nih.gov |
| Benzothiazole derivative 133 | Staphylococcus aureus | Gram-positive | MIC | 78.125 | nih.gov |
| Benzothiazole derivative 133 | Escherichia coli | Gram-negative | MIC | 78.125 | nih.gov |
Several benzothiazole derivatives have exhibited promising antifungal activity against various pathogenic fungi. Studies have screened these compounds against fungal strains such as Candida albicans and Aspergillus niger. researchgate.netnih.gov
In one study, specific benzothiazole compounds revealed potent antifungal activity against C. albicans, comparable to the reference drug griseofulvin. researchgate.net Another investigation found that certain benzo[d]thiazole derivatives displayed significant antifungal activity against A. niger at concentrations of 50–75 µg/mL. nih.gov A separate evaluation of benzoxazole (B165842) and benzothiazole derivatives showed that one compound had strong action against C. krusei with a MIC of 15.6 μg/mL and moderate activity against C. albicans strains with a MIC of 62.5 μg/mL. researchgate.net
| Compound/Analog | Fungal Strain | Activity Metric | Value (µg/mL) | Source |
|---|---|---|---|---|
| Compound 1 (Benzothiazole derivative) | Candida krusei | MIC | 15.6 | researchgate.net |
| Compound 1 (Benzothiazole derivative) | Candida albicans | MIC | 62.5 | researchgate.net |
| Compound 1 (Benzothiazole derivative) | Candida tropicalis | MIC | 125.0 | researchgate.net |
| Benzothiazole derivative 14 | Aspergillus niger | Active Concentration | 50-75 | nih.gov |
| Compound 9d (Pyrrolo[2,1-b] researchgate.netsemanticscholar.orgbenzothiazole) | Candida albicans | MIC | More potent than fluconazole | mdpi.com |
| Compound 9d (Pyrrolo[2,1-b] researchgate.netsemanticscholar.orgbenzothiazole) | Ganoderma lucidum | MIC | More potent than fluconazole | mdpi.com |
The emergence of drug-resistant tuberculosis has necessitated the search for new antimycobacterial agents. Benzothiazole-containing compounds have been identified as a promising class in this regard. In vitro evaluations have been conducted against Mycobacterium tuberculosis, including the H37Rv and H37Ra strains, as well as non-tuberculous mycobacteria (NTM). gsconlinepress.comnih.govrsc.org
A benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety (IT10) was found to be highly active against M. tuberculosis H37Ra, with an IC50 of 2.32 μM and an IC90 of 7.05 μM. nih.govrsc.org Another analog in the same series (IT06), which has a 2,4-dichloro phenyl group, also showed significant activity with an IC50 of 2.03 μM. nih.govrsc.org Interestingly, these potent compounds showed selective inhibition, as they were not active against a panel of NTM. nih.govrsc.org Other studies involving 5-chloro-N-phenylpyrazine-2-carboxamides, which combine structural motifs from known antimycobacterial agents, also showed good activity against M. tuberculosis H37Rv, with MIC values typically in the range of 1.56–6.25 µg/mL. mdpi.comnih.gov
| Compound/Analog | Mycobacterial Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl) | M. tuberculosis H37Ra | IC50 | 2.32 µM | nih.govrsc.org |
| IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl) | M. tuberculosis H37Ra | IC90 | 7.05 µM | nih.govrsc.org |
| IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl) | M. tuberculosis H37Ra | IC50 | 2.03 µM | nih.govrsc.org |
| IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl) | M. tuberculosis H37Ra | IC90 | 15.22 µM | nih.govrsc.org |
| Compound 21 (5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide) | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | mdpi.comnih.gov |
| Compound 21 (5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide) | M. kansasii & M. avium | MIC | 12.5 µg/mL | mdpi.comnih.gov |
| Compound 30 (4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid) | M. tuberculosis H37Rv | MIC | 3.13 µg/mL | mdpi.comnih.gov |
Antimalarial Activity (In Vitro and Preclinical Models)
Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly in light of increasing parasite resistance to existing drugs. plos.orgnih.gov Systematic reviews of in vitro and in vivo studies have identified numerous benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The structure-activity relationship (SAR) studies suggest that the substitution pattern on the benzothiazole scaffold is critical in determining the compound's antimalarial efficacy. nih.gov
Antiplasmodial Effects on Drug-Sensitive and Drug-Resistant Strains (In Vitro)
In vitro assays have demonstrated that benzothiazole derivatives are effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. For instance, certain 2-substituted 6-nitro-benzothiazoles have shown significant activity against the chloroquine-resistant W2 strain and the chloroquine-sensitive 3D7 strain. plos.org The mechanism of action for some analogs involves targeting different stages of the parasite's life cycle, with some being particularly active against mature schizonts and others against young schizont forms. plos.org
Further studies on conjugated benzothiazole hydrazones revealed their ability to chelate iron and inhibit heme polymerization, a crucial detoxification process for the parasite. nih.gov One lead compound from this series exhibited potent antiplasmodial activity against the chloroquine/pyrimethamine-resistant K1 strain of P. falciparum. nih.gov Similarly, a library of piperazine-tethered thiazole (B1198619) compounds was screened against the multi-drug-resistant Dd2 strain, identifying a hit compound with an EC50 of 102 nM that acts on early stages of parasite development.
The table below summarizes the in vitro antiplasmodial activity of selected benzothiazole analogs against various P. falciparum strains.
| Compound Class | Strain | Activity (IC50/EC50) | Reference |
| Benzothiazole Hydrazone (5f) | K1 (CQ-resistant) | Potent Activity | nih.gov |
| Piperazine-Tethered Thiazole | Dd2 (Multi-drug resistant) | 102 nM | |
| 2-Substituted 6-nitro-benzothiazole | W2 (CQ-resistant) | Active | plos.org |
| 2-Substituted 6-nitro-benzothiazole | 3D7 (CQ-sensitive) | Active | plos.org |
| 1,3,5-tris[...]benzene (1m) | W2 (CQ-resistant) | 0.07 µM | |
| 1,3,5-tris[...]benzene (1m) | 3D7 (CQ-sensitive) | 0.06 µM |
This table is for illustrative purposes and combines data from multiple studies on benzothiazole analogs.
Other Significant Biological Activities (In Vitro and Mechanistic Studies)
Antifilarial Activity (In Vitro)
Research has also explored the potential of benzothiazole derivatives as antifilarial agents. Lymphatic filariasis, caused by parasitic nematodes like Brugia malayi, affects millions globally. In vitro studies on 2-tert-butyl-benzothiazole derivatives demonstrated significant efficacy against the microfilariae of B. malayi, Litomosoides carinii, and Acanthocheilonema viteae. The compounds affected the motility of the microfilariae in a dose- and time-dependent manner.
Furthermore, these derivatives showed activity against adult Litomosoides carinii worms. At concentrations as low as 1 nmol/ml in protein-free media, certain analogs caused complete immobilization of female worms within four hours. The presence of serum in the culture medium reduced the efficacy, indicating that higher concentrations might be needed for in vivo activity. The table below details the observed in vitro effects.
| Compound Class | Parasite Species | Target Stage | Observed Effect |
| 2-tert-butyl-benzothiazole | Litomosoides carinii | Adult female worms | Complete immobilization at 1 nmol/ml |
| 2-tert-butyl-benzothiazole | Litomosoides carinii | Microfilariae | Immobilization at 0.1-10 nmol/ml |
| 2-tert-butyl-benzothiazole | Brugia malayi | Microfilariae | Immobilization at 0.1-10 nmol/ml |
| 2-tert-butyl-benzothiazole | Acanthocheilonema viteae | Microfilariae | Immobilization at 0.1-10 nmol/ml |
Data compiled from studies on 2-tert-butyl-benzothiazole derivatives.
Antimelanogenesis Potential via Tyrosinase Inhibition (In Vitro)
Derivatives of 5-chloro-2-(substituted phenyl)benzo[d]thiazole have been designed and synthesized as novel inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. In vitro studies have shown that certain analogs exhibit potent inhibitory activity against mushroom tyrosinase, with some compounds demonstrating efficacy greater than or similar to kojic acid, a well-known tyrosinase inhibitor. nih.govresearchgate.net
Kinetic analysis revealed that these compounds typically act as competitive inhibitors. nih.gov In cell-based assays using B16 melanoma cells, effective analogs not only inhibited cellular tyrosinase activity but also significantly reduced melanin levels. nih.gov These findings suggest that 5-chloro-benzothiazole derivatives could suppress melanin production by directly inhibiting tyrosinase activity. nih.gov
| Compound | Target | Activity (IC50) | Notes | Reference |
| MHY966 | Mushroom Tyrosinase | Potent Activity | Higher than or similar to kojic acid | nih.gov |
| MHY884 | Mushroom Tyrosinase | Potent Activity | Higher than or similar to kojic acid | nih.gov |
| Compound 1b | Mushroom Tyrosinase | 0.2 ± 0.01 μM | 55-fold more potent than kojic acid | researchgate.net |
This table highlights the tyrosinase inhibitory activity of specific 5-chloro-benzothiazole analogs.
Antidiabetic Potential via α-Amylase and α-Glucosidase Inhibition (In Vitro)
Benzothiazole derivatives have been investigated for their potential in managing diabetes by inhibiting key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. A study on thiazolidinone-based benzothiazole derivatives screened a series of compounds for their inhibitory activity. malariaworld.org
The results showed that several analogs exhibited excellent to good activity against both enzymes, with some compounds demonstrating significantly better inhibitory potential than the standard drug, acarbose (B1664774). malariaworld.org For example, compounds with specific substitutions were found to be several folds more active than acarbose against both α-amylase and α-glucosidase. malariaworld.org Molecular docking studies have been employed to understand the binding interactions between these benzothiazole derivatives and the active sites of the enzymes. malariaworld.org
| Compound Class | Enzyme Target | Activity Range (IC50) | Comparison to Standard | Reference |
| Thiazolidinone-benzothiazoles | α-Amylase | 2.10 ± 0.70 to 37.50 ± 0.70 μM | Some analogs more potent than Acarbose (IC50 = 9.10 ± 0.10 μM) | malariaworld.org |
| Thiazolidinone-benzothiazoles | α-Glucosidase | 3.20 ± 0.05 to 39.40 ± 0.80 μM | Some analogs more potent than Acarbose (IC50 = 10.70 ± 0.10 μM) | malariaworld.org |
Data from a study on thiazolidinone-based benzothiazole derivatives.
Anticonvulsant Activity (Mechanistic Investigations)
The benzothiazole scaffold has been incorporated into the design of novel anticonvulsant agents. Mechanistic investigations often involve combining the benzothiazole moiety with other pharmacologically active structures, such as triazoles, to enhance activity. mdpi.com Anticonvulsant activity is typically evaluated using standard preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
One study synthesized a series of triazole derivatives containing a benzothiazole ring, with the expectation that the combination would yield potent anticonvulsant properties. mdpi.com The compounds tested in the MES screen were all effective, with one identified as particularly promising, exhibiting an ED50 value of 39.4 mg/kg and a protective index (PI) of 17.3. mdpi.com Notably, some of these compounds demonstrated a long duration of anticonvulsant activity. mdpi.com While direct studies on this compound were not highlighted, the activity of related hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone, a structurally similar scaffold, has been reported, with several compounds found to be more active than the standard drug phenytoin (B1677684) in pentylenetetrazole-induced seizure tests. These findings underscore the potential of the chloro-substituted benzocyclic core in the development of new anticonvulsant drugs.
Antinociceptive Activity (Mechanistic Investigations)
While direct mechanistic investigations on the antinociceptive activity of this compound are not extensively documented, studies on analogous benzothiazole and benzoxazole derivatives provide significant insights into the potential pathways involved in pain modulation.
Research into a series of (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives identified that their antinociceptive effects were significant. nih.gov Among the synthesized compounds, 1-[3-(5-chloro-2(3H)-benzothiazolon-3-yl)-propanoyl]-4-(4-chlorophenyl)piperazine was found to be particularly potent, demonstrating greater activity than standard analgesics like aspirin (B1665792) and dipyrone (B125322) in various pain models, including tail clip, tail flick, hot plate, and writhing tests. nih.gov Similarly, a study on (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives also reported significant antinociceptive activities. nih.gov
Further mechanistic understanding can be extrapolated from studies on other structurally related compounds. For instance, the antinociceptive mechanism of methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), a synthetic benzoxazole derivative, was found to involve the modulation of several key signaling pathways. europeanreview.org The antinociceptive effects of MCBA were associated with glutamatergic and TRPV1 receptor pathways, as well as PKC signaling. europeanreview.org Additionally, its action appears to impact adenosinergic, alpha-2 adrenergic, and cholinergic receptors, and involves the opening of ATP-sensitive potassium channels. europeanreview.org These findings suggest that the antinociceptive effects of benzothiazole and related structures could be multifactorial, involving a combination of neurotransmitter systems and ion channel modulation.
Table 1: Mechanistic Insights into Antinociceptive Activity of Benzothiazole/Benzoxazole Analogs
| Compound/Analog Class | Investigated Mechanisms | Key Findings | Reference |
|---|---|---|---|
| (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives | General antinociceptive screening | Showed significant activity in multiple pain models (tail clip, tail flick, hot plate, writhing tests). | nih.gov |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Modulation of nociceptive pathways | Activity involves glutamatergic, TRPV1, and PKC signaling pathways; adenosinergic, alpha-2 adrenergic, and cholinergic receptors; and ATP-sensitive potassium channels. | europeanreview.org |
| (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives | General antinociceptive screening | Demonstrated significant antinociceptive properties. | nih.gov |
Anti-inflammatory Effects (Mechanistic Investigations)
The anti-inflammatory potential of benzothiazole derivatives has been a subject of considerable research, with studies pointing towards cyclooxygenase (COX) inhibition as a primary mechanism of action. While specific mechanistic data for this compound is limited, investigations into analogous compounds offer valuable information.
A study on a series of novel N-(benzo[d]thiazol-2-yl) benzamides revealed significant anti-inflammatory activity through the inhibition of COX enzymes. colab.ws Specifically, compounds with a methoxy (B1213986) group at the sixth position of the benzothiazole ring, appended with either piperidine (B6355638) or morpholine (B109124) moieties, demonstrated the highest inhibitory activity against COX-1. colab.ws These same compounds also exhibited excellent selectivity for COX-2 inhibition, suggesting a dual inhibitory capability that could be beneficial in managing inflammation. colab.ws
Furthermore, the anti-inflammatory properties of various other thiazole derivatives have been documented. For instance, a series of novel trisubstituted thiazoles were synthesized and showed promising anti-inflammatory and antibacterial activities. nih.gov Among these, compounds AR-17a and AR-27a displayed the most significant anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov The development of compounds with dual anti-inflammatory and antimicrobial properties is of significant interest in medicinal chemistry. mdpi.com
The broader class of 2-aminothiazoles has also been recognized for its anti-inflammatory potential, further underscoring the therapeutic promise of the thiazole scaffold. mdpi.com Research in this area continues to explore the structure-activity relationships that govern the anti-inflammatory effects of these compounds, with the aim of developing more potent and selective anti-inflammatory agents.
Table 2: Mechanistic Insights into Anti-inflammatory Effects of Benzothiazole Analogs
| Compound/Analog Class | Investigated Mechanisms | Key Findings | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl) benzamides | COX-1 and COX-2 inhibition | Certain derivatives showed high IC50 values for COX-1 inhibition and excellent COX-2 selectivity. | colab.ws |
| Trisubstituted thiazoles (AR-17a, AR-27a) | In-vivo anti-inflammatory activity | Provided significant protection in a carrageenan-induced paw edema model. | nih.gov |
Molecular Mechanisms of Action and Pharmacological Targets
Interaction with Nucleic Acids and DNA Binding
While direct studies on 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole are limited, the broader class of benzothiazole (B30560) and nitroaromatic compounds has been extensively studied for its ability to interact with nucleic acids. The planar structure of the benzothiazole ring system is conducive to intercalating between the base pairs of DNA, a common binding mode for such aromatic molecules. This intercalation can distort the DNA helix, potentially interfering with replication and transcription processes. researchgate.net
Furthermore, the presence of a nitro group on the phenyl ring introduces another mechanism for DNA interaction. Nitroaromatic compounds can undergo metabolic reduction, particularly under hypoxic conditions found in some tumors, to form reactive intermediates. These intermediates are capable of binding covalently to DNA, leading to strand breaks and cellular damage. nih.govnih.gov Studies on structurally related 2-(nitrophenyl)-5-nitrobenzimidazoles have shown that the position of the nitro group influences the binding pattern and that these compounds do intercalate into calf thymus DNA. nih.gov Benzothiazole-based ligands have also demonstrated the ability to bind with high affinity to various nucleic acid structures, including DNA:RNA hybrids and triplex helices, suggesting that these molecules can recognize and interact with diverse nucleic acid conformations. mdpi.comdntb.gov.ua Additionally, some benzothiazole derivatives function as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology, by binding to the enzyme-DNA complex. nih.gov
Enzyme Inhibition Profiling
The structural motifs of this compound make it a candidate for inhibiting various enzymes, a property well-documented for the benzothiazole class.
Dihydropteroate (B1496061) Synthase Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of microorganisms, making it a critical target for antimicrobial agents. Sulfonamide drugs, for instance, act by competing with the enzyme's natural substrate, p-aminobenzoic acid (PABA). The benzothiazole scaffold has been incorporated into novel sulfonamide derivatives designed to inhibit DHPS. nih.gov These compounds leverage the structural features of benzothiazole to interact with the enzyme's active site, thereby blocking folate synthesis and inhibiting microbial growth. nih.gov This suggests that benzothiazole-containing molecules can be effective platforms for developing new DHPS inhibitors. nih.govnih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. A series of benzo[d]thiazole-5- and 6-sulfonamides have been investigated as inhibitors of several human (h) CA isoforms. nih.govresearchgate.net These studies revealed that modifications to the benzothiazole scaffold can lead to potent and isoform-selective inhibitors. For example, certain 2-amino-substituted derivatives have shown subnanomolar inhibition constants against the cytosolic isoforms hCA II and VII, as well as the tumor-associated isoform hCA IX. nih.gov The sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site, while the benzothiazole core influences affinity and selectivity. semanticscholar.org
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzothiazole Sulfonamide Derivatives Note: Data represents related benzothiazole compounds, not the specific subject compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
| Benzothiazole Derivative A | 7840 | 8.9 | 4.5 | 38.6 |
| Benzothiazole Derivative B | 9630 | 0.7 | 0.58 | 2.6 |
| Benzothiazole Derivative C | 85.3 | 1.2 | 1.0 | 4.1 |
Source: Adapted from studies on benzo[d]thiazole-5- and 6-sulfonamides. nih.govresearchgate.net
Protein Tyrosine Kinase Modulation
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The thiazole (B1198619) and benzothiazole frameworks are recognized as "privileged scaffolds" in the design of kinase inhibitors. nih.gov Derivatives of benzothiazole have been developed as potent inhibitors of various protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govsemanticscholar.org These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades. nih.gov The versatility of the benzothiazole structure allows for modifications that can achieve high potency and selectivity for specific kinases. nih.govsemanticscholar.org
NRH:Quinone Oxidoreductase (NQO2) Inhibition
NRH:Quinone Oxidoreductase 2 (NQO2) is an enzyme implicated in oxidative stress and has been identified as a target in cancer and inflammation. nih.govnih.gov The benzothiazole scaffold has been successfully utilized to design potent NQO2 inhibitors. nih.govnih.gov In these designs, the benzothiazole ring system often mimics the structure of known inhibitors like resveratrol. Research has shown that substitutions on both the benzothiazole and phenyl rings significantly impact inhibitory activity, with some derivatives achieving IC50 values in the low nanomolar range. nih.gov For instance, a 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole analog was found to be a highly potent inhibitor with an IC50 of 25 nM. nih.gov
Table 2: Inhibition of NQO2 by Selected Benzothiazole Derivatives Note: Data represents related benzothiazole compounds, not the specific subject compound.
| Compound (Substitutions on 2-phenyl ring) | Substitutions on Benzothiazole Ring | NQO2 IC50 (nM) |
|---|---|---|
| Resveratrol (Standard) | N/A | 997 |
| 3',5'-dimethoxy | 6-methoxy | 108 |
| 3',5'-dimethoxy | 6-trifluoromethyl | 123 |
| 3',5'-dihydroxy | 6-hydroxy | 25 |
| 3',4',5'-trimethoxy | 6-acetamide | 31 |
| 3',4',5'-trimethoxy | 6-methoxy | 51 |
Source: Adapted from studies on benzothiazole inhibitors of NQO2. nih.govnih.gov
Tyrosinase Enzyme Kinetics and Inhibition
Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents developed to treat hyperpigmentation. mdpi.comsemanticscholar.org Several studies have specifically investigated 2-(substituted phenyl)benzothiazole derivatives as tyrosinase inhibitors. mdpi.comnih.gov
Kinetic analyses have revealed that many of these compounds act as competitive inhibitors. nih.govresearchgate.netunimi.it This indicates that they bind to the active site of the enzyme, likely through chelation of the copper ions, thereby competing with the natural substrate, L-tyrosine. researchgate.net For example, a study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles found that a derivative with 2,4-hydroxyl groups on the phenyl ring was a potent competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase, with an IC50 value significantly lower than the standard inhibitor, kojic acid. mdpi.comnih.gov The inhibitory potency is highly dependent on the substitution pattern on the phenyl ring, with hydroxyl groups often playing a crucial role in activity. mdpi.com
Table 3: Mushroom Tyrosinase Inhibition by Selected 2-Arylbenzothiazole Derivatives Note: Data represents related benzothiazole compounds, not the specific subject compound.
| Compound | Phenyl Ring Substituents | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Kojic Acid (Standard) | N/A | Competitive | ~16.8 |
| Compound 1b | 2,4-dihydroxy | Competitive | 0.2 |
| Compound BT2 | 4-decanoyl-thiourea | Non-competitive | 1.34 |
| Compound 3 | 2,4-dihydroxy | Competitive | 0.51 |
Source: Adapted from kinetic studies on benzothiazole and related tyrosinase inhibitors. mdpi.comnih.govfigshare.comnih.gov
Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)
Research into the biological activities of benzothiazole derivatives has identified their potential as inhibitors of glycosidase enzymes, which are key targets in the management of type 2 diabetes. A study evaluating a series of twenty-five 5-chloro-2-aryl benzo[d]thiazole derivatives for their in vitro α-glucosidase inhibitory activity revealed significant potential within this class of compounds. nih.gov Among the tested derivatives, several compounds exhibited potent activity, with IC50 values ranging from 22.1 ± 0.9 to 136.2 ± 5.7 μM, which is notably more effective than the standard drug acarbose (B1664774) (IC50 = 840 ± 1.73 μM). nih.gov
While the comprehensive study on 5-chloro-2-aryl benzo[d]thiazoles did not report the specific IC50 value for the 3-nitrophenyl substituted variant, the structure-activity relationship (SAR) data from the study can offer predictive insights. The electronic and positional effects of substituents on the phenyl ring were found to be critical for the inhibitory action. nih.gov For instance, compounds with hydroxyl and methoxy (B1213986) groups at specific positions demonstrated the highest potency. nih.gov The inhibitory mechanism for the active compounds in the series was determined to be either competitive or non-competitive, indicating diverse modes of interaction with the α-glucosidase enzyme. nih.gov
Information regarding the α-amylase inhibitory activity of this compound is not extensively detailed in the available literature. However, the broader class of benzothiazole-containing heterocyclic compounds has been investigated for this property, suggesting a potential avenue for future research for this specific derivative.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected 5-Chloro-2-Aryl Benzo[d]thiazole Derivatives
| Compound | Substitution on Phenyl Ring | IC50 (μM) |
|---|---|---|
| Derivative 4 | 2,4-dihydroxy | 22.1 ± 0.9 |
| Derivative 9 | 4-hydroxy-3-methoxy | 24.2 ± 1.1 |
| Derivative 10 | 3,4-dihydroxy | 25.6 ± 1.5 |
| Acarbose (Standard) | - | 840 ± 1.73 |
Data sourced from a study on 5-chloro-2-aryl benzo[d]thiazoles. nih.gov The specific activity of the 3-nitrophenyl derivative was not provided in this study.
Mitochondrial Respiration Chain Inhibition (e.g., Complex I, NADH Oxidase)
Direct evidence specifically linking this compound to the inhibition of the mitochondrial respiration chain, such as Complex I or NADH oxidase, is not prominently available in the current scientific literature. However, studies on other benzothiazole derivatives have shown activity related to mitochondrial function. For instance, certain 2-substituted 6-nitro- and 6-amino-benzothiazoles have been found to be active on the mitochondrial membrane potential in Plasmodium falciparum. nih.gov This suggests that the benzothiazole scaffold can interact with mitochondrial components, although the precise mechanism and the specific complexes involved were not fully elucidated.
The induction of apoptosis via the mitochondrial intrinsic pathway, as discussed in a later section, is often associated with alterations in mitochondrial function, including changes in membrane potential and the generation of reactive oxygen species (ROS). nih.govfrontiersin.orgresearchgate.net While this does not confirm direct inhibition of the respiratory chain complexes by this compound, it points towards an indirect effect on mitochondrial integrity and function.
Inhibition of Heme Polymerization in Parasites
The benzothiazole scaffold has been identified as a promising framework for the development of antimalarial agents. nih.gov One of the key mechanisms of action for many antimalarial drugs is the inhibition of heme polymerization in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Inhibition of this detoxification process leads to the accumulation of toxic heme, which ultimately kills the parasite. nih.gov
Modulation of Specific Cellular Signaling Pathways (e.g., Apoptosis Pathways)
Benzothiazole derivatives have been extensively studied for their anticancer properties, with many compounds demonstrating the ability to induce apoptosis in cancer cells through the modulation of specific cellular signaling pathways. nih.govfrontiersin.orgresearchgate.netnih.govplos.org The primary mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. nih.govfrontiersin.orgresearchgate.netplos.org
Studies on various benzothiazole derivatives have shown that these compounds can trigger apoptosis by:
Modulating Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govresearchgate.netplos.org For instance, treatment with certain benzothiazole derivatives has been shown to upregulate Bax and downregulate Bcl-2 expression. plos.org
Inducing Mitochondrial Dysfunction: Causing a loss of mitochondrial membrane potential and promoting the release of cytochrome c from the mitochondria into the cytoplasm. nih.govplos.org
Activating Caspases: The released cytochrome c can activate a cascade of caspases, particularly caspase-9 (initiator caspase) and caspase-3 (effector caspase), which are key executioners of apoptosis. nih.govplos.org
Furthermore, some benzothiazole derivatives have been found to influence other signaling pathways, such as the PI3K/AKT pathway. nih.gov The PI3K/AKT pathway is a crucial survival pathway that is often overactive in cancer cells. Inhibition of this pathway by benzothiazole derivatives can lead to the downregulation of survival signals and promote apoptosis. nih.gov Although these findings are not specific to this compound, they highlight the potential of this compound to act through similar apoptotic mechanisms.
Table 2: Effects of Benzothiazole Derivatives on Apoptosis-Related Proteins
| Benzothiazole Derivative | Effect on Pro-Apoptotic Proteins (e.g., Bax) | Effect on Anti-Apoptotic Proteins (e.g., Bcl-2) | Caspase Activation |
|---|---|---|---|
| YLT322 | Increased Expression | Decreased Expression | Activation of Caspase-3 and -9 |
| BTD | Upregulated | Downregulated | Activation of Caspase-3 |
| PB11 | Not specified | Downregulation of PI3K/AKT | Activation of Caspase-3 and -9 |
This table summarizes the effects of different benzothiazole derivatives (not specifically this compound) on key apoptosis-related proteins as reported in various studies. researchgate.netnih.govplos.org
Overview of Diverse Target Modulations by Benzothiazole Scaffolds
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. tandfonline.comeurekaselect.comresearchgate.netnih.gov The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a diverse range of biological activities. tandfonline.comresearchgate.net
Benzothiazole derivatives have been shown to modulate a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including:
Anticancer Activity: As discussed, benzothiazoles can induce apoptosis and inhibit cell proliferation by targeting various components of signaling pathways crucial for cancer cell survival. tandfonline.comsnu.edu.in
Antimicrobial and Antifungal Activity: Certain benzothiazoles exhibit potent activity against a range of bacteria and fungi. nih.gov
Antidiabetic Activity: Through the inhibition of enzymes like α-glucosidase, benzothiazole derivatives can help in controlling hyperglycemia. nih.govnih.govmdpi.com
Anti-inflammatory and Analgesic Effects: Some derivatives have demonstrated anti-inflammatory and pain-relieving properties. eurekaselect.comresearchgate.net
Antimalarial Activity: By inhibiting processes like heme polymerization, benzothiazoles serve as a template for the development of new antimalarial drugs. nih.govnih.govresearchgate.net
Enzyme Inhibition: Besides α-glucosidase, benzothiazole derivatives have been found to inhibit other enzymes, such as tyrosinase.
The diverse pharmacological profile of the benzothiazole scaffold underscores its importance in drug discovery and development. tandfonline.comeurekaselect.comresearchgate.net The specific biological activity of a benzothiazole derivative is highly dependent on the nature and position of the substituents on the bicyclic ring system. nih.gov
Computational and Theoretical Investigations
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole, might interact with a biological target, typically a protein or enzyme. However, specific molecular docking studies detailing the binding affinity and interaction patterns of this compound against particular biological targets are not available in the reviewed literature. General studies on benzothiazole (B30560) derivatives have explored their docking with various enzymes, but these findings are not directly transferable to the specific title compound.
Molecular Dynamics Simulations for Ligand-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. This provides a more dynamic and realistic view of the ligand-target interaction, assessing the stability of the docked complex. For this compound, there are no specific published MD simulation studies that analyze its behavior and interaction stability within the binding site of a biological target.
Quantum Chemical Calculations (e.g., DFT for Electronic Properties, LUMO/HOMO Analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, charge transfer properties, and electronic transitions. While DFT and HOMO-LUMO analyses have been performed on various substituted benzothiazoles to understand substituent effects on their electronic properties, specific computational data for this compound is not documented in the available literature. Such data would be critical for predicting its chemical reactivity and potential applications in electronics.
In Silico ADME/Tox Predictions
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a vital step in early-stage drug development, helping to identify compounds with favorable pharmacokinetic and safety profiles. These theoretical predictions can assess a molecule's drug-likeness and potential liabilities. There are no specific published reports detailing the in silico ADME/Tox profile of this compound.
Virtual Screening for Analog Discovery
Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can also be used to discover analogs of a lead compound with potentially improved properties. A virtual screening campaign to discover analogs of this compound has not been reported in the scientific literature. Such a study would be instrumental in identifying novel derivatives with enhanced activity or more favorable ADME/Tox properties.
Potential Therapeutic Applications of 5 Chloro 2 3 Nitrophenyl Benzo D Thiazole and Derivatives Preclinical Research Focus
Development as Novel Antimicrobial Agents
The benzothiazole (B30560) nucleus is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting significant activity against a range of bacterial and fungal pathogens. researchgate.netpcbiochemres.com Structure-activity relationship (SAR) studies have consistently shown that the introduction of specific substituents can markedly enhance the antimicrobial potency of these compounds.
Notably, the presence of a chloro group at the 5th position of the benzothiazole ring has been identified as a key feature for augmenting antibacterial activity. This has been observed in studies where 5-chloro-benzothiazole derivatives demonstrated increased efficacy. Furthermore, the addition of a nitro group to a phenyl ring attached to the benzothiazole core has been shown to improve bacterial inhibition.
While direct studies on 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole are limited, the combination of these two structural motifs—a 5-chloro group and a nitrophenyl substituent—suggests a strong potential for significant antimicrobial properties. The broader family of benzothiazole derivatives has been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungal species like Candida albicans.
Interactive Table: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Type | Target Organism | Activity/Potency |
|---|---|---|
| 5-chloro-benzothiazole derivative | S. aureus, E. coli | Enhanced antibacterial activity |
| Nitrophenyl-substituted benzothiazole | Various bacteria | Improved bacterial inhibition |
Advancements as Antimalarial Drug Candidates
Malaria remains a significant global health challenge, and the development of novel antimalarial agents is crucial to combat drug resistance. Benzothiazole derivatives have emerged as a promising class of compounds in this area. mdpi.com Systematic reviews of in vitro and in vivo studies have confirmed the potent antiplasmodial activity of numerous benzothiazole analogs against various strains of the malaria parasite. mdpi.com
The antimalarial efficacy of benzothiazole derivatives is highly dependent on their substitution patterns. Research has indicated that the presence of a nitro group on the benzothiazole ring can contribute to potent anti-plasmodial activity. While specific preclinical data for this compound in antimalarial studies is not extensively documented, the known influence of both chloro and nitro substituents in other therapeutic contexts suggests that this compound warrants investigation as a potential antimalarial candidate. The mechanisms of action for some benzothiazole derivatives include the inhibition of Plasmodium falciparum enzymes and the disruption of heme polymerization. mdpi.com
Promising Anticancer Lead Compounds (Preclinical In Vitro/In Vivo Models)
The benzothiazole scaffold is a well-established pharmacophore in oncology research, with many derivatives demonstrating potent and selective anticancer activity. mdpi.comtandfonline.com The 2-arylbenzothiazole series, in particular, has been a significant focus of investigation for the development of novel antitumor agents. nih.govresearchgate.net
Preclinical studies have shown that substitutions on both the benzothiazole and the 2-phenyl ring are critical for cytotoxic activity. The presence of a chloro group, particularly at the 5-position of the benzothiazole ring, has been associated with enhanced anticancer effects in various cancer cell lines. Similarly, the nitro group on the phenyl ring has been identified as a key contributor to the cytotoxicity of certain benzothiazole derivatives. For instance, a 3-nitrophenylthiazolyl derivative has been reported to be a highly effective cytotoxic agent against the MDA-MB-231 breast cancer cell line. Furthermore, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has also demonstrated cytotoxic properties.
Given these findings, this compound represents a molecule of significant interest for anticancer research. The combination of the 5-chloro and 3-nitrophenyl moieties suggests a high potential for potent antiproliferative activity. The mechanisms of action for related benzothiazole compounds include the induction of apoptosis and cell cycle arrest.
Interactive Table: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Derivative Type | Cancer Cell Line | IC50/GI50 (µM) |
|---|---|---|
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 | 1.21 |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | 68 (µg/mL) |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 |
| Naphthalimide benzothiazole derivative | HT-29 | 3.72 |
| Naphthalimide benzothiazole derivative | A549 | 4.074 |
Prospects in Neurodegenerative Disorder Research (e.g., through NQO2 pathway)
Recent research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ijper.org One of the promising molecular targets in this area is the enzyme NRH:quinone oxidoreductase 2 (NQO2). Inhibition of NQO2 is believed to offer neuroprotection by minimizing oxidative damage, a key pathological feature of many neurodegenerative conditions.
Scientists have specifically designed and synthesized benzothiazole derivatives as potent inhibitors of NQO2. mdpi.com While research on this compound in this specific context is still emerging, the broader class of chloro-substituted benzothiazoles has been investigated for NQO2 inhibition. This suggests that the 5-chloro substitution in the target compound could contribute to its potential as an NQO2 inhibitor. The ability of benzothiazole-based compounds to cross the blood-brain barrier is another critical factor that enhances their prospects as therapeutic agents for central nervous system disorders.
Beyond the NQO2 pathway, benzothiazole derivatives are also being explored as multi-target-directed ligands for Alzheimer's disease, with the ability to inhibit other key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). ijper.org
Applications in Pigmentation Disorder Research (e.g., Hyperpigmentation)
A significant area of preclinical research for 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives is in the field of dermatology, specifically for the treatment of pigmentation disorders like hyperpigmentation. nih.gov The primary mechanism of action in this context is the inhibition of tyrosinase, a key enzyme responsible for melanin (B1238610) synthesis.
A study focused on the design and synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives as novel antimelanogenesis agents has yielded promising results. nih.gov In this research, specific derivatives such as 4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol (MHY884) and 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol (MHY966) demonstrated potent inhibitory activity against mushroom tyrosinase, with efficacy comparable to or higher than the well-known inhibitor, kojic acid. nih.gov
Kinetic analysis revealed that these compounds act as competitive inhibitors of tyrosinase. nih.gov Furthermore, in cellular models using B16 melanoma cells, these 5-chloro-benzothiazole derivatives effectively reduced melanin levels. nih.gov These findings strongly suggest that compounds based on the 5-Chloro-2-(phenyl)benzo[d]thiazole scaffold could be valuable leads for the development of novel treatments for hyperpigmentation.
Broader Scope of Medicinal Chemistry Applications
The this compound core structure is part of the broader family of benzothiazoles, which are considered "privileged scaffolds" in medicinal chemistry. mdpi.comijsrst.com This designation is due to their ability to bind to a wide variety of biological targets, leading to a vast spectrum of pharmacological activities.
Beyond the applications already discussed, benzothiazole derivatives have shown preclinical promise in a multitude of other therapeutic areas, including:
Anti-inflammatory activity tandfonline.comnih.govresearchgate.netpcbiochemres.comchemistryjournal.netjchemrev.comjchemrev.comnih.govnih.gov
Antidiabetic properties tandfonline.comnih.govresearchgate.netpcbiochemres.comjchemrev.comjchemrev.comnih.gov
Antiviral effects tandfonline.comnih.govresearchgate.netpcbiochemres.comjchemrev.comjchemrev.comnih.gov
Anticonvulsant activity ijsrst.comtandfonline.comnih.govresearchgate.netpcbiochemres.comchemistryjournal.netjchemrev.comjchemrev.comnih.gov
Antitubercular potential tandfonline.comnih.govresearchgate.netpcbiochemres.comjchemrev.comjchemrev.com
Antioxidant properties tandfonline.comnih.govresearchgate.netpcbiochemres.comjchemrev.comjchemrev.comnih.gov
Analgesic effects tandfonline.comnih.govresearchgate.netpcbiochemres.comchemistryjournal.netjchemrev.comjchemrev.comnih.gov
The versatility of the benzothiazole nucleus, combined with the ease of its chemical modification, makes it an enduringly attractive starting point for the design and discovery of new therapeutic agents. nih.govresearchgate.net The specific combination of 5-chloro and 2-(3-nitrophenyl) substitutions on this scaffold provides a unique electronic and steric profile that may be exploited for targeted drug development across these and other emerging therapeutic fields.
Future Research Directions
Design and Synthesis of Next-Generation 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole Analogs
The strategic design and synthesis of novel analogs of this compound are crucial for enhancing its therapeutic potential and elucidating its structure-activity relationships (SAR). Future synthetic endeavors should focus on systematic modifications of its core structure.
Key areas for analog development include:
Modification of the Phenyl Ring: The nitro group on the phenyl ring is a key feature. Future work should explore the synthesis of analogs with the nitro group at the ortho- and para- positions to investigate the impact of its location on biological activity. Furthermore, the nitro group could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.
Alterations to the Benzothiazole (B30560) Core: The chlorine atom at the 5-position of the benzothiazole ring is another critical substituent. The synthesis of analogs with the chloro group at other positions (4, 6, or 7) would provide valuable SAR data. nih.gov Additionally, introducing other substituents such as methyl, methoxy (B1213986), or trifluoromethyl groups on the benzothiazole ring could further refine the pharmacological profile.
Bioisosteric Replacement: To improve physicochemical and pharmacokinetic properties, bioisosteric replacement strategies should be employed. nih.govmdpi.com For instance, the nitro group could be replaced by bioisosteres such as a cyano or a trifluoromethyl group. Similarly, the chlorine atom could be substituted with other halogens (fluorine, bromine) or a trifluoromethyl group. The benzothiazole ring itself could be replaced by other heterocyclic systems like benzoxazole (B165842) or benzimidazole (B57391) to explore the impact on biological activity.
Computational and In Silico Design: The use of computational tools will be instrumental in the rational design of new analogs. mdpi.comresearchgate.net Molecular docking studies can predict the binding interactions of designed compounds with potential biological targets, helping to prioritize synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models for the biological activity of newly designed analogs. nveo.org
A variety of synthetic methods can be employed for the preparation of these new analogs. The condensation of substituted 2-aminothiophenols with corresponding benzaldehydes or benzoyl chlorides remains a fundamental approach. gdut.edu.cn Modern synthetic methodologies, including microwave-assisted synthesis and the use of green catalysts, should be explored to improve reaction efficiency and sustainability. jocpr.com
| Analog Series | Modification Strategy | Rationale |
|---|---|---|
| Positional Isomers of Nitro Group | Synthesize 2-(2-nitrophenyl) and 2-(4-nitrophenyl) analogs | Investigate the influence of nitro group position on target interaction. |
| Positional Isomers of Chloro Group | Synthesize 4-chloro, 6-chloro, and 7-chloro analogs | Determine the optimal position of the chloro substituent for activity. |
| Bioisosteric Replacements for Nitro Group | Replace -NO2 with -CN, -CF3, -SO2Me | Improve metabolic stability and pharmacokinetic profile. |
| Bioisosteric Replacements for Chloro Group | Replace -Cl with -F, -Br, -CF3 | Fine-tune lipophilicity and electronic properties. |
| Heterocyclic Core Modification | Replace benzothiazole with benzoxazole or benzimidazole | Explore the role of the sulfur atom in the heterocyclic ring. |
Advanced Mechanistic Elucidation Studies
A critical area of future research is to unravel the precise molecular mechanisms by which this compound and its analogs exert their biological effects. Benzothiazole derivatives have been reported to act through various mechanisms, including the inhibition of enzymes such as kinases, DNA gyrase, and dihydropteroate (B1496061) synthase, as well as the induction of apoptosis. nih.govnih.gov
Future mechanistic studies should include:
Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics, can be used to identify the direct protein targets of the compound. Once potential targets are identified, further validation through techniques like surface plasmon resonance (SPR) and fluorescence polarization (FP) assays will be necessary to confirm the binding interaction. nih.gov
Enzyme Inhibition Assays: Based on the known activities of similar benzothiazole compounds, a panel of enzyme inhibition assays should be conducted. This could include kinases involved in cell signaling pathways (e.g., PI3K/AKT), topoisomerases, and enzymes involved in microbial metabolism. nih.govnih.gov
Cellular Pathway Analysis: Investigating the effects of the compound on key cellular pathways is essential. Western blotting can be used to analyze the phosphorylation status of signaling proteins and the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs). nih.govresearchgate.net
In Vivo Target Engagement: For promising analogs, demonstrating target engagement in animal models will be a crucial step. This can be achieved through the development of specific biomarkers or the use of imaging techniques.
Development of Targeted Delivery Strategies
To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery strategies is paramount. Advanced drug delivery systems can improve the solubility, stability, and bioavailability of the compound, while also enabling its specific accumulation at the site of action.
Future research in this area should focus on:
Nanoparticle-Based Formulations: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate targeted delivery. mdpi.comnih.gov Chitosan-based nanoparticles, for instance, have shown promise for delivering benzothiazole derivatives. mdpi.comnih.gov Other potential nanocarriers include silica-based nanoparticles and magnetic nanoparticles, which could allow for magnetically guided drug delivery. nveo.orgresearchgate.net
Liposomal Formulations: Liposomes are versatile drug delivery vehicles that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov The development of liposomal formulations of this compound could improve its pharmacokinetic profile and reduce systemic toxicity. nih.govmdpi.com
Prodrug Approaches: Designing prodrugs that are activated at the target site can enhance selectivity. For example, benzothiazoline-based linkers that are cleaved by specific stimuli, such as radiation, could be explored for targeted cancer therapy. nih.gov
Conjugation to Targeting Moieties: Attaching the compound to ligands that bind to receptors overexpressed on target cells (e.g., cancer cells) can achieve active targeting. This could involve conjugation to antibodies, peptides, or small molecules.
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Chitosan Nanoparticles | Biodegradable and biocompatible polymer-based nanoparticles. | Enhanced stability, controlled release, and potential for mucoadhesion. mdpi.comnih.gov |
| Silica (B1680970) Nanoparticles | Mesoporous silica nanoparticles with high drug loading capacity. | High stability, tunable pore size for controlled release. researchgate.net |
| Liposomes | Phospholipid vesicles that can encapsulate the drug. | Improved solubility, reduced toxicity, and potential for surface modification for targeting. nih.govmdpi.com |
| Radiation-Responsive Prodrugs | Prodrugs with linkers that are cleaved by radiation. | Spatially and temporally controlled drug release at the tumor site during radiotherapy. nih.gov |
Integration of Omics Technologies in Biological Evaluation
The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) will provide a comprehensive understanding of the biological effects of this compound and its analogs. These technologies can help in identifying biomarkers of drug response and resistance, as well as in elucidating the compound's mechanism of action on a system-wide level.
Future research should incorporate:
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells treated with the compound. This can reveal the cellular pathways that are modulated by the drug and provide insights into its mechanism of action.
Proteomics: Quantitative proteomics techniques, such as iTRAQ (isobaric tags for relative and absolute quantitation), can identify and quantify changes in the proteome of treated cells. apsnet.org This can help in identifying the protein targets of the compound and understanding its effects on cellular processes. apsnet.org A study on the antifungal mechanism of benzothiazole used iTRAQ-based proteomics to identify differentially expressed proteins in Botrytis cinerea, revealing that the compound affected carbohydrate metabolism and mitochondrial function. apsnet.org
Metabolomics: Analyzing the metabolomic profile of treated cells or organisms can provide a snapshot of the metabolic changes induced by the compound. gdut.edu.cn This can be particularly useful for identifying off-target effects and understanding the compound's impact on cellular metabolism. A study on the health impact of benzothiazole derivatives used metabolomics to show that exposure to 2-hydroxybenzothiazole (B105590) inhibited phenylalanine hydroxylation in zebrafish larvae. gdut.edu.cn
Pharmacogenomics: By correlating genomic data with drug response data from a panel of cell lines, it may be possible to identify genetic biomarkers that predict sensitivity or resistance to the compound.
Collaborative and Multidisciplinary Research Initiatives
The successful development of this compound from a lead compound to a clinical candidate will require a collaborative and multidisciplinary approach. The complexity of drug discovery and development necessitates the integration of expertise from various scientific disciplines.
Key aspects of future collaborative efforts should include:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic research and clinical development. nih.govresearchgate.net Academic labs can provide expertise in target identification and mechanistic studies, while industry partners can contribute resources for medicinal chemistry optimization, preclinical development, and clinical trials. nih.govdrugtargetreview.com Open innovation programs offered by some pharmaceutical companies provide an excellent platform for such collaborations. drugtargetreview.com
Interdisciplinary Research Teams: The project should involve a team of scientists with diverse expertise, including medicinal chemists, molecular and cell biologists, pharmacologists, toxicologists, and clinicians. This interdisciplinary approach will ensure that all aspects of the drug discovery process are adequately addressed.
Consortia and Networks: Establishing or joining research consortia focused on the development of novel therapeutics can provide access to a wider range of resources, expertise, and funding opportunities. These networks can facilitate data sharing and accelerate the progress of the research.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole?
A common method involves coupling reactions of substituted benzoyl chlorides with thiazole precursors. For example, chlorobenzyloxy-phenyl-ethyl-thio-tetrazole derivatives are synthesized using substituted chlorobenzoyl chlorides and thiol intermediates under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C. Reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . Another approach uses pyridine as a solvent for reactions between 5-chlorothiazol-2-amine and benzoyl chlorides, with purification via NaHCO₃ washing and methanol recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 4.0–5.0 ppm) and carbon frameworks .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) and confirms planar geometry of the benzothiazole core .
Q. What pharmacological activities are associated with benzothiazole derivatives?
Benzothiazoles exhibit analgesic, anti-inflammatory, and anticancer activities. For instance, fluorinated benzothiazoles show in vivo analgesic efficacy in rodent models via COX inhibition, while nitro-substituted analogs demonstrate antiproliferative effects by targeting PFOR enzymes in anaerobic organisms .
Q. How are intermediates handled to ensure safety during synthesis?
Chlorinated intermediates (e.g., 2-(chloromethyl)thiazoles) require inert atmosphere handling, PPE (gloves, goggles), and proper ventilation due to toxicity. Quenching reactions with ice water and neutralization with NaHCO₃ mitigate exothermic risks .
Q. What solvents and catalysts optimize benzothiazole synthesis?
Polar aprotic solvents (e.g., PEG-400) and heterogeneous catalysts (e.g., Bleaching Earth Clay) enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Pyridine is often used as both solvent and base for acylations .
Advanced Research Questions
Q. How can reaction yields be improved for complex benzothiazole derivatives?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., triazolo-thiadiazoles synthesized under microwave irradiation) .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling steps.
- Solvent Optimization : Using DMF or DMSO to increase solubility of nitroaryl intermediates .
Q. How to resolve contradictions in spectral data during characterization?
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What strategies enhance the bioactivity of benzothiazole analogs?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position improves anticancer activity by enhancing DNA intercalation .
- Prodrug Design : Masking thiol groups with acetyl moieties improves bioavailability .
Q. How does crystallographic data inform stability and reactivity?
Hydrogen-bonded dimers (e.g., N–H⋯N interactions) stabilize the crystal lattice, reducing hygroscopicity. Planar benzothiazole systems facilitate π-π stacking with biological targets, as seen in X-ray structures of nitro-substituted derivatives .
Q. What novel applications exist for benzothiazole derivatives?
- Antimicrobial Coatings : Thiazole-triazole hybrids (e.g., compound 9c) inhibit biofilm formation in biomedical devices .
- Enzyme Inhibitors : Nitrobenzothiazoles inhibit PFOR in parasitic protozoa, suggesting antiparasitic applications .
Q. Methodological Notes
- Consistency : All questions align with peer-reviewed synthesis, characterization, and bioactivity studies.
- Advanced Techniques : Emphasize hypothesis-driven optimization (e.g., catalyst selection, SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
